

# Spectroscopic Profile of 5-Iodopyrimidin-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Iodopyrimidin-4-amine

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Iodopyrimidin-4-amine** (CAS No. 91416-96-5), a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this document focuses on predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**5-Iodopyrimidin-4-amine** is characterized by a pyrimidine ring substituted with an amino group at position 4 and an iodine atom at position 5.

- Molecular Formula:  $C_4H_4IN_3$  [\[1\]](#)
- Molecular Weight: 221.00 g/mol [\[1\]](#)
- Structure:

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Iodopyrimidin-4-amine**. These predictions are based on the analysis of its chemical structure, data from

analogous compounds, and established spectroscopic principles.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts (in DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.1	Singlet	1H	H-2
~8.3	Singlet	1H	H-6
~7.0	Broad Singlet	2H	-NH <sub>2</sub>

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The amino protons' chemical shift can vary with concentration and temperature.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts (in DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~160	C-4
~158	C-2
~155	C-6
~80	C-5

Note: The carbon attached to iodine (C-5) is expected to have a significantly lower chemical shift due to the heavy atom effect.

## Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric)
3350 - 3200	Medium	N-H stretch (symmetric)
3100 - 3000	Weak	Aromatic C-H stretch
1650 - 1600	Strong	N-H bend (scissoring)
1600 - 1450	Medium	C=C and C=N ring stretching
~1250	Medium	Aromatic C-N stretch
~700	Strong	C-I stretch

Note: The presence of two bands for the N-H stretch is characteristic of a primary amine.

## Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
221	Molecular ion [M] <sup>+</sup>
127	Loss of iodine radical [M - I] <sup>+</sup>
94	Loss of HCN from [M - I] <sup>+</sup>

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of the iodine atom followed by fragmentation of the pyrimidine ring.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **5-Iodopyrimidin-4-amine** (5-10 mg) would be dissolved in a deuterated solvent, typically dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) or chloroform- $d$  ( $CDCl_3$ ), in a 5 mm NMR tube.  $^1H$  and  $^{13}C$  NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

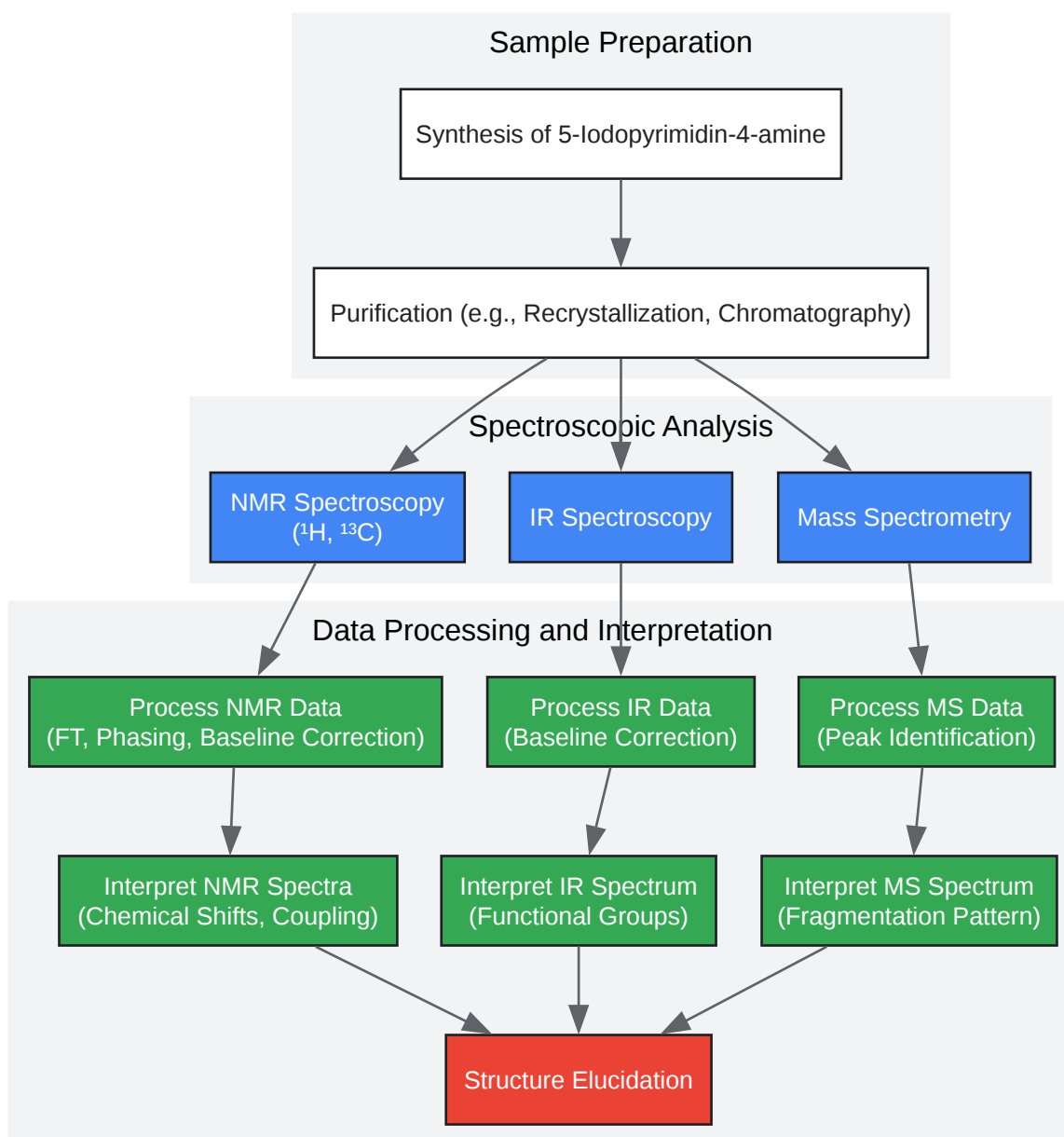
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400  $cm^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The electron energy would typically be set to 70 eV.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Iodopyrimidin-4-amine**.



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Caption: Workflow for Spectroscopic Analysis of **5-Iodopyrimidin-4-amine**.

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## References

- 1. CAS 91416-96-5 | 5-Iodopyrimidin-4-amine - Synblock [synblock.com]
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